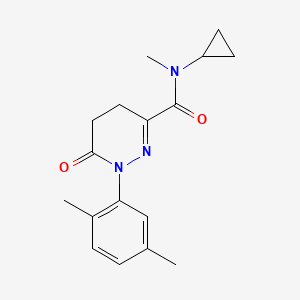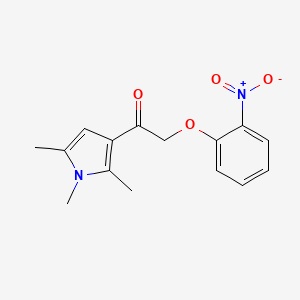![molecular formula C18H16N4O3 B7534207 4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B7534207.png)
4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide, also known as AMMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic uses. This compound has been studied for its ability to modulate various biological pathways, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide is complex and involves the modulation of various biological pathways. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inflammation research has demonstrated that this compound can inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. In neurodegenerative disorder research, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation. Inflammation research has demonstrated that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
実験室実験の利点と制限
4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide has several advantages for lab experiments, including its ability to modulate various biological pathways and its potential therapeutic uses in various diseases. However, there are also limitations to using this compound in lab experiments. One limitation is that the compound may have off-target effects, which could complicate the interpretation of experimental results. Another limitation is that the compound may have poor solubility or stability, which could affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide. One direction is to further investigate the compound's mechanism of action and its potential therapeutic uses in various diseases. Another direction is to develop new derivatives of this compound that have improved solubility, stability, and efficacy. Additionally, future research could focus on the development of new drug delivery systems for this compound, such as nanoparticles or liposomes, to improve its bioavailability and targeting. Overall, this compound is a promising compound for scientific research, with potential applications in various fields of medicine.
合成法
The synthesis of 4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide involves several steps, including the reaction of 4-aminobenzamide with acetic anhydride to form N-acetyl-4-aminobenzamide. This intermediate is then reacted with 3-(5-methyl-1,2,4-oxadiazol-3-yl) aniline to form the final product, this compound. The purity of the final product can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide has been studied for its potential therapeutic uses in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has demonstrated that this compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
特性
IUPAC Name |
4-acetamido-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-11(23)19-15-8-6-13(7-9-15)18(24)21-16-5-3-4-14(10-16)17-20-12(2)25-22-17/h3-10H,1-2H3,(H,19,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZDJMPCRMOPQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Diethyl 5-[4-(2-oxopyrrolidin-1-yl)benzoyl]oxybenzene-1,3-dicarboxylate](/img/structure/B7534141.png)

![4-[2-[4-(4-Methoxybenzoyl)piperidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534150.png)

![8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534169.png)
![4-[2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534170.png)
![2-[[2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]-N-(1-phenylethyl)benzamide](/img/structure/B7534172.png)


![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7534190.png)
![2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B7534192.png)

![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide](/img/structure/B7534200.png)
![6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide](/img/structure/B7534206.png)
